molecular formula C8H6FNO3 B2736622 2-Fluoro-4-methyl-5-nitrobenzaldehyde CAS No. 1804054-69-0

2-Fluoro-4-methyl-5-nitrobenzaldehyde

Cat. No.: B2736622
CAS No.: 1804054-69-0
M. Wt: 183.138
InChI Key: FRDWVXUIJCCEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Fluoro-4-methyl-5-nitrobenzaldehyde is a chemical compound with the molecular formula C8H6FNO3 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .


Molecular Structure Analysis

The molecular weight of this compound is 183.137 Da . Unfortunately, the specific 3D structure or 2D Mol file is not provided in the available resources.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. The molecular formula is C8H6FNO3 and the average mass is 183.137 Da .

Scientific Research Applications

Synthesis of 2-Nitroacridines

2-Fluoro-4-methyl-5-nitrobenzaldehyde has been used in the synthesis of 2-nitroacridines. The compound reacts with arylamines to yield mixtures of 2-arylamino-5-nitrobenzaldehydes and their anils. These intermediates can then undergo acid-catalyzed cyclization to form 2-nitro-acridines, which have been studied for their reactivity and potential applications in various chemical syntheses (Rosewear & Wilshire, 1981).

Stereoselective Synthesis of 2-Aminobenzylidene Derivatives

The compound plays a crucial role in the stereoselective synthesis of 2-aminobenzylidene derivatives. It has been combined with cyanoacetamide and ethyl cyanoacetate, and secondary cycloamines in a novel parallel convergent Knoevenagel–nucleophilic aromatic substitution. This method demonstrates high stereoselectivity and significant yields, highlighting its value in organic synthesis (Xu et al., 2014).

Bioconversion to Aromatic Aldehydes

In biotechnological applications, this compound has been used in the bioconversion process where laccase enzymes convert various aromatic compounds into their corresponding benzaldehydes. This transformation demonstrates the potential of this compound in biocatalysis and bioconversion processes (Chaurasia et al., 2014).

Radiopharmaceutical Applications

In the field of radiopharmaceuticals, derivatives of this compound have been synthesized for use as precursors in the creation of radiopharmaceuticals for positron emission tomography (PET). These derivatives are significant for their labile protective groups, which are essential for modern automated synthesis of radiopharmaceutical agents (Orlovskaja et al., 2016).

Cyclocondensation to Isoquinolines

This compound has been utilized in the cyclocondensation with amidines, leading to the formation of isoquinolines. This method offers a new synthesis route for 3-aminoisoquinolines, expanding the compound's utility in heterocyclic chemistry (Dar'in et al., 2004).

Safety and Hazards

2-Fluoro-4-methyl-5-nitrobenzaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-fluoro-4-methyl-5-nitrobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNO3/c1-5-2-7(9)6(4-11)3-8(5)10(12)13/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDWVXUIJCCEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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